2-Bromo-2-methylpropanal

Description

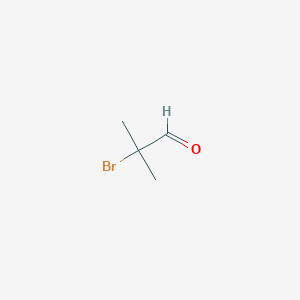

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTWFFAVGWWIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342068 | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13206-46-7 | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-methylpropanal

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanal, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

-

2-Bromo-2-methyl-propionaldehyde[1]

-

2-Bromoisobutyraldehyde[1]

-

α-Bromoisobutyraldehyde[1]

-

Propanal, 2-bromo-2-methyl-[1]

-

NSC 1428

-

UNII-KH6RPH4BP8

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol [1] |

| CAS Number | 13206-46-7[1] |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Storage Temperature | Freezer |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the bromination of 2-hydroxypropanal (B1205545) followed by methylation. The following protocol is a detailed method for its preparation in a laboratory setting.[2]

Step 1: Synthesis of 2-Bromopropanal (B25509) (Crude)

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, add 150 mL of methanol (B129727) and 14.8 g of 2-hydroxypropanal. Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.[2]

-

Bromination: Slowly add 19.2 g of bromine dropwise to the solution. Continue to stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Once the reaction is complete, remove the methanol and any unreacted bromine by evaporation under reduced pressure. The residue is then washed three times with 50 mL portions of diethyl ether. The ether layers are combined and dried over anhydrous sodium sulfate.[2]

-

Isolation of Intermediate: The filtrate is concentrated under reduced pressure to yield the crude 2-bromopropanal (approximately 23.3 g, 85% yield), which can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-bromopropanal obtained from Step 1 in acetonitrile.[2]

-

Methylation: Add methyl iodide to the solution and stir the reaction mixture at room temperature for 4 to 6 hours.[2]

-

Quenching and Extraction: Pour the reaction mixture into an ice-water mixture and stir for 30 to 60 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined and dried over an anhydrous drying agent like sodium sulfate.[2]

-

Purification and Isolation: Concentrate the dried organic solution under reduced pressure. The resulting residue is dissolved in ethanol (B145695) by heating to reflux until a clear solution is obtained. Cool the solution to 0-5 °C and allow it to crystallize for 5 to 6 hours. The solid product is collected by filtration to give this compound.[2]

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: A workflow diagram for the two-step synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its primary application lies in the introduction of the 2-methylpropanal moiety into various molecular scaffolds. The presence of both a bromine atom and an aldehyde functional group allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.

References

2-Bromo-2-methylpropanal CAS number and registry information

This document provides an in-depth overview of 2-Bromo-2-methylpropanal, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers its chemical identity, physicochemical properties, spectroscopic data, and established synthesis protocols.

Chemical Identity and Registry Information

This compound is a halogenated aldehyde used in various organic syntheses. Its fundamental identification details are summarized below.

| Identifier | Value | Citations |

| CAS Number | 13206-46-7 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₄H₇BrO | [1][2][4][6] |

| Molecular Weight | 151.00 g/mol | [1][2][3][4] |

| InChI Key | KLTWFFAVGWWIKL-UHFFFAOYSA-N | [1][2][3][4] |

| Synonyms | Propanal, 2-bromo-2-methyl- | [2] |

| European Community (EC) Number | 812-789-6 | [2] |

Physicochemical and Spectroscopic Data

The following tables provide key physicochemical properties and spectroscopic data for this compound, which are crucial for its application in research and synthesis.

Table 2.1: Physicochemical Properties

| Property | Value | Citations |

| Purity | Typically 95% | [1][3] |

| Boiling Point | 113 °C (estimated) | [4] |

| Melting Point | 111-112 °C | [4] |

| Exact Mass | 149.96800 Da | [4] |

| Polar Surface Area (PSA) | 17.07 Ų | [4] |

| LogP | 1.35880 | [4] |

| Heavy Atom Count | 6 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 2.2: Predicted NMR Spectroscopic Data

| Spectrum Type | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment | Citations |

| ¹H NMR | ~1.8 - 2.0 | Singlet | -CH₃ (6H) | [1] |

| ~9.5 - 10.0 | Singlet | -CHO (1H) | [1] | |

| ¹³C NMR | ~25 - 35 | Quartet | -CH₃ | [1] |

| ~60 - 70 | Singlet | -C(Br) | [1] | |

| ~190 - 200 | Doublet | -CHO | [1] |

Table 2.3: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Citations |

| 121 | [C₃H₆⁷⁹Br]⁺ | [1][2] |

| 123 | [C₃H₆⁸¹Br]⁺ | [1][2] |

| 41 | [C₃H₅]⁺ | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical literature and patents.

Protocol 3.1: Synthesis via Bromination of 2-Methylpropanal

A common method for synthesizing this compound involves the direct bromination of 2-methylpropanal.[6] This process requires careful control of reaction conditions to achieve high yields and purity.

Protocol 3.2: Patented Two-Step Synthesis from 2-Hydroxypropanal (B1205545)

A detailed two-step synthesis method has been disclosed in the patent literature.[7]

-

Step 1: Preparation of 2-Bromopropanal (B25509) (Crude)

-

Methanol and 2-hydroxypropanal are mixed and stirred at room temperature until dissolved.

-

Bromine is slowly added dropwise to the mixture.

-

The reaction is stirred for 2 to 4 hours at room temperature.

-

Methanol and excess bromine are removed by evaporation under reduced pressure.

-

The resulting residue is washed, dried, and concentrated to yield crude 2-bromopropanal.

-

-

Step 2: Synthesis of this compound

-

The crude 2-bromopropanal is dissolved in acetonitrile.

-

Methyl iodide is added, and the mixture is stirred for 4 to 6 hours at room temperature.

-

The reactant mixture is then poured into an ice-water mixture and stirred for 30 to 60 minutes.

-

The product is extracted, dried, and concentrated.

-

The final product, this compound, is obtained by recrystallization from hot ethanol (B145695) upon cooling to 0-5 °C for 5 to 6 hours, followed by filtration.

-

Synthetic Pathways and Applications

This compound is a versatile reagent in organic synthesis. The following diagrams illustrate its role in key synthetic transformations.

Caption: Patented two-step synthesis of this compound.

Caption: Functionalization via the tosylhydrazone intermediate.

Caption: Key applications of this compound in synthesis.

References

- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]

- 2. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13206-46-7 [sigmaaldrich.com]

- 4. This compound | CAS#:13206-46-7 | Chemsrc [chemsrc.com]

- 5. 13206-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Buy this compound | 13206-46-7 [smolecule.com]

- 7. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]

2-Bromo-2-methylpropanal molecular formula and weight determination

An In-depth Technical Guide to the Determination of the Molecular Formula and Weight of 2-Bromo-2-methylpropanal

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of this compound, a compound of interest in various research and development applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Properties

This compound is a halogenated aldehyde with the chemical structure featuring a bromine atom and an aldehyde functional group attached to a branched propane (B168953) chain.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H7BrO | [2][3][4] |

| Molecular Weight | 151.00 g/mol | [4] |

| CAS Number | 13206-46-7 | [2][4] |

| IUPAC Name | This compound | [4] |

Experimental Determination of Molecular Formula and Weight

The determination of a compound's molecular formula is a multi-step process that involves establishing the empirical formula and then using the experimentally determined molecular weight to find the true molecular formula.[5][6]

Logical Workflow for Molecular Formula Determination

The following diagram illustrates the logical workflow for determining the molecular formula of an unknown compound like this compound.

Caption: Workflow for Molecular Formula Determination.

Experimental Protocols

a) Elemental Analysis (for Empirical Formula)

The empirical formula, which gives the simplest whole-number ratio of atoms in the compound, is typically determined through combustion analysis.[7]

-

Principle: A weighed sample of this compound is heated in a furnace with excess oxygen. The combustion products (CO₂, H₂O, and Br₂) are collected in separate traps. The mass of each product is used to calculate the mass of C, H, and Br in the original sample. The mass of oxygen is usually determined by difference.

-

Methodology:

-

A precise mass of the this compound sample is placed in a combustion tube.

-

The sample is combusted in a stream of pure oxygen.

-

The resulting CO₂ and H₂O are passed through and absorbed in separate traps containing sodium hydroxide (B78521) and magnesium perchlorate, respectively.[7] The increase in mass of these traps gives the mass of CO₂ and H₂O produced.

-

Bromine is trapped and quantified separately.

-

The masses of C, H, and Br are calculated from the masses of the combustion products.

-

The mass of oxygen is calculated by subtracting the masses of C, H, and Br from the initial sample mass.

-

The masses of each element are converted to moles, and the simplest whole-number mole ratio is determined to yield the empirical formula.[8]

-

b) Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is a primary method for determining the precise molecular weight of a compound.[7][9]

-

Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio. The peak with the highest m/z value often corresponds to the molecular ion (M+), providing the molecular weight. For bromine-containing compounds, a characteristic M and M+2 isotopic pattern with nearly equal intensity is observed due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

-

Methodology:

-

Sample Preparation: A small amount of the liquid or dissolved solid sample is introduced into the mass spectrometer.[10]

-

Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.[10]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak. The presence of the characteristic M/M+2 isotopic pattern confirms the presence of one bromine atom in the molecule.

-

Spectroscopic Confirmation of Structure

While not directly determining the molecular formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are crucial for elucidating the molecular structure and confirming the connectivity of atoms, which must be consistent with the determined formula.[2]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

-

Methodology:

-

Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[10]

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.[10]

-

Data Analysis: The chemical shifts, integration values (for ¹H NMR), and splitting patterns in the spectra are analyzed to confirm the presence of the methyl groups, the aldehyde proton, and the quaternary carbon attached to the bromine atom, consistent with the structure of this compound.

-

References

- 1. Buy this compound | 13206-46-7 [smolecule.com]

- 2. This compound|CAS 13206-46-7|RUO [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ck12.org [ck12.org]

- 6. Video: Experimental Determination of Chemical Formula [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 9. howengineeringworks.com [howengineeringworks.com]

- 10. benchchem.com [benchchem.com]

Structural Elucidation of 2-Bromo-2-methylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-2-methylpropanal. Due to the limited availability of experimentally derived spectra in publicly accessible literature, this document focuses on predicted spectroscopic data, detailed synthetic methodologies, and standardized analytical protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of halogenated aldehydes.

Molecular Structure and Properties

This compound is a halogenated aldehyde with the molecular formula C₄H₇BrO.[1] Its structure features a quaternary carbon atom bonded to a bromine atom, two methyl groups, and an aldehyde functional group. This unique arrangement of functional groups makes it a potentially useful intermediate in organic synthesis.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~1.8 - 2.0 | Singlet | 6H | (CH ₃)₂CBr |

| 2 | ~9.5 - 10.0 | Singlet | 1H | CH O |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ) ppm | Assignment |

| 1 | ~30 - 40 | (C H₃)₂CBr |

| 2 | ~60 - 70 | (CH₃)₂C Br |

| 3 | ~190 - 200 | C HO |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2980 - 2850 | Strong | C-H Stretch | Alkyl (CH₃) |

| ~2850 - 2750 | Medium, Doublet | C-H Stretch | Aldehyde (CHO) |

| ~1725 - 1740 | Strong | C=O Stretch | Aldehyde (CHO) |

| ~1470 - 1450 | Medium | C-H Bend | Alkyl (CH₃) |

| ~1390 - 1370 | Medium | C-H Bend | Alkyl (CH₃) |

| ~600 - 500 | Strong | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 150/152 | [C₄H₇BrO]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) |

| 121/123 | [C₃H₄Br]⁺ | Loss of CHO radical |

| 71 | [C₄H₇O]⁺ | Loss of Br radical |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method.

3.1.1. Step 1: Synthesis of 2-Bromopropanal (B25509)

-

In a 500 mL three-necked flask equipped with a stirrer, add 210 mL of methanol (B129727) and 26.2 g of 2-hydroxypropanal (B1205545).

-

Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.

-

Slowly add 26.4 g of bromine dropwise to the solution while maintaining stirring at room temperature.

-

Continue the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol and any unreacted bromine by evaporation under reduced pressure.

-

Wash the residue with diethyl ether (3 x 100 mL).

-

Combine the ether layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the filtrate to dryness to obtain the crude 2-bromopropanal.

3.1.2. Step 2: Synthesis of this compound

-

Add the crude 2-bromopropanal from the previous step to a reaction vessel containing acetonitrile (B52724) (6-8 times the mass of the 2-bromopropanal).

-

Add methyl iodide to the mixture. The mass ratio of 2-bromopropanal to methyl iodide should be between 1:8 and 1:12.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into an ice-water mixture and stir for 30-60 minutes.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent and concentrate the filtrate to dryness.

-

Add ethanol (B145695) to the residue and heat to reflux until the solid is completely dissolved.

-

Cool the solution to 0-5 °C to induce crystallization.

-

Allow crystallization to proceed for 5-6 hours.

-

Filter the crystals to obtain this compound.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 1D proton pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard 1D carbon pulse program with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the IR spectrum can be obtained using the neat liquid method. Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for small organic molecules.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu). The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Pathway

Caption: Two-step synthesis of this compound.

Expected Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Bromo-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of 2-Bromo-2-methylpropanal. This bifunctional molecule, featuring both an aldehyde and a tertiary alkyl bromide, is a versatile intermediate in organic synthesis. This document includes a compilation of its physical and spectroscopic properties, detailed experimental protocols for its preparation, and an exploration of its chemical reactivity. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as α-bromoisobutyraldehyde, is a halogenated aldehyde with the molecular formula C4H7BrO.[1][2] Its structure incorporates a reactive aldehyde functional group and a bromine atom on a tertiary carbon, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H7BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 13206-46-7 | [1] |

| Boiling Point | 113 °C (rough estimate) | |

| Melting Point | 111-112 °C | |

| Appearance | Liquid | |

| Purity | Typically 95% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectroscopic data.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment | Reference(s) |

| 1 | ~1.8 - 2.0 | Singlet | -CH₃ (6H) | [1] |

| 2 | ~9.5 - 10.0 | Singlet | -CHO (1H) | [1] |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (ppm) | Assignment | Reference(s) |

| 1 | ~25 - 35 | -CH₃ | [1] |

| 2 | ~60 - 70 | -C(Br) | [1] |

| 3 | ~190 - 200 | -CHO | [1] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference(s) |

| 121, 123 | Prominent peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) | [2] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common approach involves the bromination of 2-hydroxy propanal.

Experimental Protocol: Synthesis via Bromination of 2-Hydroxy Propanal

This method involves a two-step process: the bromination of 2-hydroxy propanal followed by methylation.

Step 1: Synthesis of 2-Bromopropanal (B25509) (Crude Product)

-

In a suitable reaction vessel, mix methanol (B129727) and 2-hydroxy propanal and stir at room temperature until the 2-hydroxy propanal is fully dissolved.[4] The recommended volume of methanol is 8-12 times the mass of the 2-hydroxy propanal.

-

Slowly add bromine to the mixture via a dropping funnel. The mass ratio of 2-hydroxy propanal to bromine should be between 1:1 and 1:1.5.[4]

-

Continue stirring the reaction mixture at room temperature for 2 to 4 hours.[4]

-

After the reaction is complete, remove the methanol and any excess bromine by evaporation under reduced pressure.[4]

-

The resulting residue is washed, dried, and concentrated to yield the crude 2-bromopropanal.[4]

Step 2: Synthesis of this compound

-

Add the crude 2-bromopropanal obtained in the previous step to acetonitrile (B52724). The recommended volume of acetonitrile is 6-8 times the mass of the 2-bromopropanal.[4]

-

Add methyl iodide to the mixture. The mass ratio of 2-bromopropanal to methyl iodide should be between 1:8 and 1:12.[4]

-

Stir the reaction mixture at room temperature for 4 to 6 hours.[4]

-

Pour the reactant mixture into an ice-water mixture and stir for 30 to 60 minutes.[4]

-

Perform an extraction to isolate the product. The organic layer is then dried and concentrated.[4]

-

Add ethanol (B145695) to the concentrated product and heat to reflux until the solid is fully dissolved.[4]

-

Cool the solution to 0-5 °C and allow it to crystallize for 5 to 6 hours.[4]

-

Filter the mixture to collect the crystals of this compound.[4]

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The presence of both an aldehyde and a tertiary alkyl bromide functional group imparts a diverse range of reactivity to this compound. These groups can often be reacted selectively.

The aldehyde group can undergo typical reactions such as:

-

Nucleophilic addition: Grignard reagents can add to the carbonyl to form secondary alcohols.

-

Wittig reaction: Conversion of the aldehyde to an alkene.

-

Reduction: Reduction to the corresponding primary alcohol, 2-bromo-2-methylpropan-1-ol, using reducing agents like sodium borohydride.[1]

-

Reductive amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.[1]

The tertiary alkyl bromide is susceptible to:

-

Nucleophilic substitution: The bromine atom can be displaced by various nucleophiles.

The alpha-halogenation of aldehydes is a fundamental reaction in organic chemistry.[5] This reaction typically proceeds through an enol intermediate under acidic conditions.[6][7] The resulting α-bromo aldehyde is a useful intermediate for further transformations, such as the formation of α,β-unsaturated carbonyl compounds through dehydrobromination.[6]

References

- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]

- 2. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

Reactivity of the α-Carbon in 2-Bromo-2-methylpropanal: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromo-2-methylpropanal is a bifunctional organic compound featuring a reactive aldehyde group and a tertiary α-carbon bearing a bromine atom. This structure dictates a unique and complex reactivity profile. The absence of α-hydrogens prevents typical enolization, while the sterically hindered, tertiary nature of the α-carbon heavily influences the mechanisms of substitution and elimination reactions. This document provides a comprehensive analysis of the reactivity at this α-carbon, summarizing key reaction pathways, presenting relevant physicochemical data, and offering detailed experimental protocols for its synthesis. The insights provided serve as a technical resource for chemists leveraging this versatile intermediate in complex molecule synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and computed spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | PubChem[2] |

| Molecular Weight | 151.00 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 13206-46-7 | BenchChem[1] |

| Canonical SMILES | CC(C)(C=O)Br | PubChem[2] |

| InChIKey | KLTWFFAVGWWIKL-UHFFFAOYSA-N | PubChem[2] |

| Hazard Classification | Flammable Liquid (Category 3) | PubChem[2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Chemical Shift (δ) / Signal | Assignment |

| ¹H NMR | ~9.5 - 10.0 ppm (Singlet, 1H) | Aldehydic proton (-CHO) |

| ¹H NMR | ~1.8 - 2.0 ppm (Singlet, 6H) | Methyl protons (-CH₃) |

| ¹³C NMR | ~190 - 200 ppm | Carbonyl carbon (-CHO) |

| ¹³C NMR | ~60 - 70 ppm | Quaternary α-carbon (-C(Br)) |

| ¹³C NMR | ~25 - 35 ppm | Methyl carbons (-CH₃) |

| Data is predicted based on computational models and standard chemical shift values.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably via the direct bromination of 2-methylpropanal or the oxidation of a precursor alcohol.[1] A patented method provides a specific, multi-step protocol starting from 2-hydroxypropanal (B1205545).[3]

Experimental Protocol: Synthesis from 2-Hydroxypropanal[3]

This method involves the bromination of 2-hydroxypropanal to form an intermediate (2-bromopropanal), followed by α-methylation to yield the final product.

Step 1: Synthesis of 2-Bromopropanal (B25509) Crude Product

-

In a 250 mL three-necked flask, combine 150 mL of methanol (B129727) and 14.8 g of 2-hydroxypropanal.

-

Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.

-

Slowly add 19.2 g of bromine dropwise to the solution.

-

Continue stirring at room temperature for 3 hours. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once complete, remove the methanol and any excess bromine via evaporation under reduced pressure.

-

Wash the residue with diethyl ether (3 x 50 mL). Combine the ether layers.

-

Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate to dryness to obtain the crude 2-bromopropanal (yield ~85%).

Step 2: Synthesis of this compound

-

Transfer the crude 2-bromopropanal into a suitable reaction vessel and add acetonitrile (B52724) (6-8 times the mass of the crude product).

-

Add methyl iodide to the mixture (mass ratio of 2-bromopropanal to methyl iodide should be 1:8 to 1:12).

-

Stir the reaction at room temperature for 4 to 6 hours.

-

Pour the reaction mixture into an ice-water bath and stir for 30-60 minutes.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract and concentrate it to dryness.

-

Add ethanol (B145695) to the crude product and heat to reflux until the solid is fully dissolved.

-

Cool the solution to 0-5 °C and allow it to crystallize for 5 to 6 hours.

-

Collect the resulting crystals by filtration to obtain pure this compound.

The following workflow diagram illustrates the key stages of the synthesis process.

Reactivity of the α-Carbon

The reactivity of the α-carbon in this compound is a complex interplay of steric and electronic factors. The tertiary nature of this carbon, its position alpha to a carbonyl group, and the presence of a good leaving group (Br⁻) create a competitive environment for several reaction pathways.

Nucleophilic Substitution (Sₙ1 vs. Sₙ2)

Nucleophilic substitution at the α-carbon is a primary reaction pathway. However, the mechanism is heavily debated and dependent on conditions.

-

Sₙ1 Pathway: This mechanism is favored due to the tertiary nature of the α-carbon. The departure of the bromide ion forms a tertiary carbocation. This intermediate is significantly stabilized by both the inductive effect of the two methyl groups and potential resonance delocalization with the adjacent carbonyl group. This pathway involves a slow, rate-determining ionization step followed by a fast attack from a nucleophile.

-

Sₙ2 Pathway: While α-halo carbonyl compounds are known to be highly reactive towards Sₙ2 displacement, the significant steric hindrance from the two α-methyl groups and the carbonyl group strongly disfavors this mechanism for this compound. A backside attack by a nucleophile is sterically improbable.

Therefore, under most conditions, particularly with weak nucleophiles and polar protic solvents, the Sₙ1 mechanism is expected to dominate .

Elimination Reactions (E1 vs. E2)

Elimination reactions, leading to the formation of 2-methyl-2-propenal, are competitive with substitution, especially in the presence of strong, non-nucleophilic bases or at higher temperatures.

-

E1 Pathway: This mechanism proceeds through the same tertiary carbocation intermediate as the Sₙ1 reaction. A weak base can then abstract a proton from one of the β-methyl groups to form the alkene. E1 reactions often accompany Sₙ1 reactions.

-

E2 Pathway: This concerted mechanism requires a strong base to abstract a β-proton simultaneously as the bromide leaves. For an E2 reaction to occur, an anti-coplanar arrangement of a β-hydrogen and the leaving group is required, which is readily achievable through bond rotation in this acyclic system.

The choice between elimination and substitution is highly dependent on reaction conditions, as summarized in the table below.

Table 3: Conditions Favoring Substitution vs. Elimination

| Condition | Favored Pathway(s) | Rationale |

| Strong, non-hindered nucleophile (e.g., I⁻, CN⁻) | Sₙ1 | Nucleophilicity outweighs basicity. |

| Strong, hindered base (e.g., t-BuOK) | E2 | Steric bulk prevents substitution, favors proton abstraction. |

| Weak nucleophile/weak base (e.g., H₂O, EtOH) | Sₙ1 / E1 | Favors carbocation formation; product ratio depends on temperature. |

| High Temperature | E1 / E2 | Elimination is entropically favored over substitution. |

Rearrangement Pathways: The Quasi-Favorskii Rearrangement

The classic Favorskii rearrangement, common for α-halo ketones, involves the formation of a cyclopropanone (B1606653) intermediate via deprotonation at an α'-carbon. Since this compound lacks any α-protons, it cannot undergo this mechanism.[4][5]

However, under basic conditions, it may undergo a related pathway known as the quasi-Favorskii rearrangement .[4][5][6] This mechanism does not involve a cyclopropanone. Instead, a nucleophile (like a hydroxide (B78521) or alkoxide ion) attacks the carbonyl carbon first. The resulting tetrahedral intermediate then rearranges, with one of the methyl groups migrating to the α-carbon as the bromide ion is expelled. This results in the formation of a rearranged carboxylic acid derivative.

Conclusion

The α-carbon of this compound is a highly reactive center governed by its tertiary, sterically hindered nature. The primary reaction pathways are nucleophilic substitution and elimination, which are strongly presumed to proceed via Sₙ1 and E1/E2 mechanisms, respectively, due to the stability of the tertiary carbocation intermediate and steric hindrance disfavoring an Sₙ2 approach. Furthermore, the potential for a quasi-Favorskii rearrangement under basic conditions adds another layer of complexity, offering a route to rearranged carboxylic acid derivatives. A thorough understanding and careful control of reaction conditions—including the choice of nucleophile/base, solvent, and temperature—are critical for directing the reactivity of this versatile building block toward a desired synthetic outcome.

References

- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]

- 2. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]

- 4. 2-Bromo-2-methylpropane(507-19-7) IR Spectrum [m.chemicalbook.com]

- 5. 13206-46-7|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C4H7BrO) [pubchemlite.lcsb.uni.lu]

Navigating the Ambiguous Pathways: A Technical Guide to the Nucleophilic Substitution of 2-Bromo-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methylpropanal presents a fascinating case study in the competitive landscape of nucleophilic substitution reactions. As a tertiary α-bromo aldehyde, its structure embodies a confluence of steric and electronic factors that challenge straightforward predictions of SN1 versus SN2 reactivity. This technical guide provides an in-depth analysis of the competing reaction pathways, supported by theoretical principles and analogous experimental data. We will explore the kinetic and thermodynamic considerations, the profound influence of solvent and nucleophile choice, and potential side reactions. Detailed experimental protocols for the synthesis, purification, and kinetic analysis of this substrate are provided to facilitate further research in this area.

Introduction: The Dichotomy of a Tertiary α-Bromo Aldehyde

Nucleophilic substitution reactions are fundamental to organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The choice between a unimolecular (SN1) and a bimolecular (SN2) pathway is dictated by a number of factors, including the structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group.

This compound is a unique substrate where these factors are in direct opposition:

-

Substrate Structure: It is a tertiary alkyl halide, a classic feature that heavily favors the SN1 pathway due to the formation of a stable tertiary carbocation and significant steric hindrance that impedes the backside attack required for an SN2 reaction.[1][2]

-

Electronic Effects: The presence of a strongly electron-withdrawing aldehyde group at the α-position significantly destabilizes the adjacent carbocation that would form in an SN1 mechanism.[3][4][5][6] This electronic destabilization counteracts the stabilizing effect of the tertiary substitution.

-

α-Halo Carbonyl System: Generally, α-halo carbonyl compounds exhibit enhanced reactivity towards nucleophiles, often favoring an SN2-type displacement.[2][7][8]

This guide will dissect these competing influences to provide a comprehensive understanding of the factors governing the reactivity of this compound.

Theoretical Analysis of Reaction Pathways

The SN1 Pathway: A Destabilized Intermediate

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. For this compound, the rate-determining step would be the dissociation of the bromide ion to form a tertiary α-formyl carbocation.

While tertiary carbocations are generally stabilized by hyperconjugation and the inductive effects of the alkyl groups, the adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect.[4][6] This effect depletes electron density from the already electron-deficient carbocation, leading to significant destabilization.[3][5][9] Consequently, the activation energy for the formation of this intermediate is expected to be substantially higher than that for a typical tertiary alkyl halide like tert-butyl bromide.

The SN2 Pathway: Steric Hindrance vs. Electronic Activation

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The primary barrier to an SN2 reaction at a tertiary center is steric hindrance.[1][7][10] The three methyl groups surrounding the α-carbon in this compound create a sterically congested environment that hinders the approach of a nucleophile.

However, the inductive effect of the carbonyl group, which destabilizes the SN1 intermediate, has a favorable effect on the SN2 transition state. By withdrawing electron density, the carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[2] This electronic activation can, to some extent, counteract the steric hindrance.

Competing Reactions

Beyond direct substitution, other reaction pathways must be considered:

-

Nucleophilic Addition to the Carbonyl: Aldehydes are highly susceptible to nucleophilic attack at the carbonyl carbon.[11][12] Strong, non-basic nucleophiles may preferentially add to the carbonyl group, leading to the formation of a cyanohydrin (with cyanide) or an alcohol (after workup of an organometallic addition).

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement.[1][13][14] However, this compound lacks an enolizable proton on the α-carbon, which is typically required for the formation of the cyclopropanone (B1606653) intermediate characteristic of this rearrangement. Therefore, a classic Favorskii rearrangement is unlikely.[11]

-

Elimination (E1 and E2): With basic nucleophiles, elimination reactions to form an α,β-unsaturated aldehyde are possible. The tertiary nature of the substrate could allow for an E1 pathway competing with SN1, or a sterically hindered base could promote an E2 reaction.

Data Presentation: Quantitative and Qualitative Analysis

While specific kinetic data for this compound is scarce in the literature, we can draw valuable insights from analogous systems and theoretical predictions.

Solvolysis Data for the Analogous tert-Butyl Bromide

To understand the profound effect of solvent polarity on an SN1 reaction of a tertiary halide, the solvolysis rates of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) are presented below. This data highlights the stabilization of the carbocation intermediate by polar protic solvents.

| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis |

| Acetic Acid | 6 | 1 |

| Methanol (B129727) | 33 | 4 |

| Water | 80 | 150,000 |

| Table 1: Relative rates of solvolysis of 2-bromo-2-methylpropane in various polar protic solvents, demonstrating the acceleration of the SN1 reaction with increasing solvent polarity.[7][14] |

Predicted Reaction Outcomes for this compound

The following table summarizes the expected major reaction pathways for this compound under different conditions, based on the principles discussed.

| Nucleophile | Solvent | Expected Major Pathway(s) | Rationale |

| Weakly basic, good nucleophile (e.g., I⁻, Br⁻, RS⁻) | Polar Aprotic (e.g., DMSO, DMF) | SN2 | Favors SN2 by enhancing nucleophilicity and avoiding carbocation formation. |

| Strong, non-basic nucleophile (e.g., CN⁻) | Polar Aprotic (e.g., DMSO, DMF) | Nucleophilic Addition to C=O / SN2 | Competitive attack at the two electrophilic centers. |

| Weak nucleophile / Solvent (e.g., H₂O, ROH) | Polar Protic | SN1 / E1 | Solvolysis. The destabilized carbocation makes this slow, but it may still be favored over SN2 with a weak nucleophile. |

| Strong, sterically hindered base (e.g., t-BuOK) | Aprotic | E2 | Favors elimination over substitution. |

| Table 2: Predicted major reaction pathways for this compound under various experimental conditions. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of aldehydes.[15][16]

Materials:

-

2-Methylpropanal (isobutyraldehyde)

-

Bromine (Br₂)

-

Methanol

-

Methyl iodide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-methylpropanal in methanol at room temperature.

-

Slowly add a stoichiometric equivalent of bromine dropwise to the solution, maintaining the temperature at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the methanol and any excess bromine by rotary evaporation under reduced pressure.

-

Wash the residue with diethyl ether. Dry the combined ether layers with anhydrous sodium sulfate, filter, and concentrate to yield crude 2-bromopropanal (B25509).

-

Dissolve the crude 2-bromopropanal in acetonitrile in a round-bottom flask.

-

Add methyl iodide and stir the mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into an ice-water mixture and stir for 30 minutes.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting this compound by recrystallization from ethanol.

Kinetic Analysis of Hydrolysis (An SN1 Reaction)

This protocol is adapted from the kinetic study of the hydrolysis of 2-bromo-2-methylpropane.[3][15]

Materials:

-

This compound

-

Propanone (acetone)

-

Deionized water

-

0.01 M Sodium hydroxide (B78521) solution (freshly prepared)

-

Phenolphthalein (B1677637) indicator

Procedure to Determine the Order with Respect to Hydroxide:

-

Prepare a solvent system of 80:20 propanone:water (v/v).

-

In a test tube, combine a fixed volume of this compound solution in the solvent system with varying volumes of 0.01 M NaOH solution and additional solvent to maintain a constant total volume.

-

Add 2-3 drops of phenolphthalein indicator.

-

Start a stopwatch immediately upon mixing the reactants.

-

Record the time taken for the pink color of the indicator to disappear. This corresponds to the complete consumption of the hydroxide ions.

-

The initial rate of reaction can be calculated as the initial concentration of NaOH divided by the time taken.

-

Repeat the experiment with different initial concentrations of NaOH while keeping the concentration of this compound constant.

-

Plot a graph of the initial rate versus the initial concentration of NaOH. A zero-order relationship (horizontal line) would be consistent with an SN1 mechanism.[15]

Procedure to Determine the Order with Respect to this compound:

-

Following a similar procedure, keep the initial concentration of NaOH constant and vary the initial concentration of this compound.

-

Measure the initial rate for each concentration.

-

Plot a graph of the initial rate versus the initial concentration of this compound. A first-order relationship (a straight line through the origin) would be consistent with an SN1 mechanism.[3]

Product Analysis by NMR Spectroscopy

Procedure:

-

Run the desired substitution reaction to completion.

-

Isolate the crude product by an appropriate work-up procedure (e.g., extraction, washing, and drying).

-

Purify the product by column chromatography or recrystallization.

-

Acquire ¹H and ¹³C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the product (SN1/E1 vs. SN2 vs. addition product). For comparison, the ¹H NMR spectrum of the starting material is expected to show a singlet for the aldehyde proton (~9-10 ppm) and a singlet for the two methyl groups. The ¹³C NMR will show a signal for the carbonyl carbon (~190-200 ppm), the quaternary α-carbon, and the methyl carbons.

Mandatory Visualizations

Caption: The SN1 reaction pathway for this compound.

Caption: The SN2 reaction pathway for this compound.

Caption: Experimental workflow for investigating substitution reactions.

Caption: Logical relationship of factors influencing the reaction pathway.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is a finely balanced interplay of competing steric and electronic effects. While its tertiary nature predisposes it to an SN1 mechanism, the significant electronic destabilization of the potential carbocation intermediate by the adjacent aldehyde group acts as a formidable barrier. Conversely, the same electron-withdrawing group that hinders the SN1 pathway activates the α-carbon for an SN2 attack, partially offsetting the severe steric hindrance.

The ultimate reaction pathway is therefore highly dependent on the specific reaction conditions. Strong nucleophiles in polar aprotic solvents are likely to favor an SN2 displacement, whereas weak nucleophiles in polar protic solvents may proceed through a slow SN1 mechanism. It is also crucial to consider competitive reactions, particularly nucleophilic addition to the highly electrophilic carbonyl carbon. This detailed understanding is essential for synthetic chemists aiming to utilize this compound as a building block, allowing for the strategic selection of reagents and conditions to achieve the desired chemical transformation. Further quantitative kinetic studies on this specific substrate would be invaluable to definitively map its reactivity profile.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. homework.study.com [homework.study.com]

- 11. This compound|CAS 13206-46-7|RUO [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]

The Dawn of Mechanistic Insight: A Historical Guide to the α-Halogenation of Aldehydes

For Immediate Release

[City, State] – December 22, 2025 – The α-halogenation of aldehydes and ketones stands as a cornerstone reaction in organic synthesis, pivotal for the creation of numerous pharmaceutical intermediates and complex molecules. This in-depth technical guide delves into the historical context of this fundamental transformation, tracing its evolution from early observations to the seminal mechanistic studies that shaped our modern understanding of carbonyl chemistry. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a thorough examination of the foundational experiments, presents key quantitative data, and offers detailed protocols from the pioneering work that first illuminated the reaction's pathway.

From Empirical Observation to Mechanistic Theory: A Historical Overview

The study of the α-halogenation of carbonyl compounds dates back to the 19th century, but it was the groundbreaking work of Arthur Lapworth in the early 1900s that transitioned the understanding of this reaction from simple observation to a mechanistically driven science. Lapworth's meticulous investigations into the kinetics of the halogenation of acetone (B3395972) laid the groundwork for the concept of enol intermediates, a paradigm shift in organic chemistry.

Prior to Lapworth's contributions, the reaction was known, but the underlying process was a black box. It was his quantitative measurements that revealed a surprising fact: the rate of halogenation was independent of the halogen's concentration and nature (chlorine, bromine, or iodine) but was dependent on the concentration of the ketone and the acid catalyst.[1][2] This led him to propose that the reaction proceeds through a slow, rate-determining step in which the ketone is converted into a more reactive form, which he identified as the enol.[1][2] This reactive intermediate then rapidly reacts with the halogen in a subsequent, non-rate-determining step.

This early work was further substantiated by studies on deuterium (B1214612) exchange. It was observed that the rate of acid-catalyzed deuterium exchange at the α-position of a ketone was identical to the rate of halogenation, providing strong evidence for a common enol intermediate in both processes.[1]

While the acid-catalyzed reaction typically results in monohalogenation, the base-promoted counterpart was found to often lead to polyhalogenation. This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation steps faster. This phenomenon is famously exploited in the haloform reaction.

A related and historically significant reaction is the Hell-Volhard-Zelinsky reaction, developed between 1881 and 1887, which allows for the α-halogenation of carboxylic acids.[3] This reaction proceeds via an acyl halide intermediate, which then tautomerizes to an enol for subsequent halogenation.

Quantitative Data from a Foundational Study

The following table summarizes the key findings from Arthur Lapworth's 1904 paper, "V.—The action of halogens on compounds containing the carbonyl group," which established the rate law for the acid-catalyzed halogenation of acetone.

| Experiment Description | Reactant Concentrations | Halogen | Observed Rate | Rate Law Deduced |

| Effect of Halogen Concentration | Acetone (constant), H₂SO₄ (constant) | Bromine (varied) | Rate of bromine consumption was constant over time. | Rate is zero-order with respect to halogen. |

| Effect of Acetone Concentration | H₂SO₄ (constant), Bromine (in excess) | Bromine | Rate increased proportionally with the initial acetone concentration. | Rate is first-order with respect to acetone. |

| Effect of Acid Catalyst Concentration | Acetone (constant), Bromine (in excess) | Bromine | Rate increased proportionally with the H₂SO₄ concentration. | Rate is first-order with respect to the acid catalyst. |

| Comparison of Halogens | Acetone (constant), H₂SO₄ (constant) | Chlorine, Bromine, Iodine | The initial rates of reaction were nearly identical for all three halogens. | The rate-determining step does not involve the halogen. |

Data compiled from the descriptions in Lapworth, A. J. Chem. Soc., Trans. 1904, 85, 30-42.

Experimental Protocols from a Seminal Paper

The following is a description of the experimental methodology employed by Arthur Lapworth in his 1904 study on the kinetics of the acid-catalyzed halogenation of acetone. This protocol is provided to illustrate the foundational techniques used to establish the reaction mechanism.

Objective: To determine the influence of the concentrations of acetone, acid catalyst, and halogen on the rate of the α-halogenation reaction.

Apparatus:

-

Standard laboratory glassware of the era (flasks, burettes, pipettes).

-

A thermostat to maintain a constant temperature for the reaction mixtures.

-

A stopwatch for timing the reactions.

Reagents:

-

Acetone, purified by distillation.

-

Sulphuric acid (H₂SO₄) as the acid catalyst.

-

Aqueous solutions of bromine, chlorine, and iodine.

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution for titration.

-

Potassium iodide (KI) solution.

-

Starch indicator solution.

General Procedure for Rate Measurement (as described by Lapworth):

-

Preparation of Reaction Mixture: A known volume of a standard acetone solution and a standard solution of sulphuric acid were mixed in a flask and brought to a constant temperature in a thermostat.

-

Initiation of Reaction: A measured volume of a standard halogen solution (bromine, chlorine, or iodine water) was added to the acetone-acid mixture. The stopwatch was started at the moment of addition.

-

Monitoring the Reaction Progress: At recorded time intervals, an aliquot of the reaction mixture was withdrawn and immediately added to a solution of potassium iodide. This "quenched" the reaction by consuming any unreacted halogen.

-

Quantification of Unreacted Halogen: The liberated iodine (from the reaction of the remaining halogen with KI) was then titrated with a standardized solution of sodium thiosulfate, using starch as an indicator. The disappearance of the blue color indicated the endpoint.

-

Data Analysis: The concentration of the halogen at different time points was calculated from the titration results. The rate of the reaction was then determined by plotting the concentration of the halogen versus time. Lapworth observed that for the bromination of acetone in the presence of excess acetone and acid, the rate of disappearance of bromine was constant, indicating a zero-order dependence on the bromine concentration.

By systematically varying the initial concentrations of acetone and sulphuric acid and observing the effect on the reaction rate, Lapworth was able to deduce the overall rate law for the reaction.

Visualizing the Logic of Discovery

Caption: Logical workflow of Lapworth's kinetic investigation.

This guide provides a focused look into the historical development of a critical reaction in organic chemistry. By understanding the foundational experiments and the logical deductions that led to our current mechanistic understanding, researchers can gain a deeper appreciation for the science of drug development and chemical synthesis.

References

Bifunctional Reactivity of 2-Bromo-2-methylpropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methylpropanal is a bifunctional organic compound possessing two key reactive sites: an electrophilic aldehyde carbon and a sterically hindered α-tertiary bromide. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and the characteristic bifunctional reactivity of this compound. Detailed experimental protocols for its synthesis and key reactions, including nucleophilic substitution and addition, are presented. Furthermore, its application in the synthesis of complex molecules, particularly heterocyclic systems, is discussed. This document aims to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

α-Haloaldehydes are a class of organic compounds characterized by the presence of a halogen atom at the carbon adjacent to the carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, with both the carbonyl carbon and the α-carbon serving as electrophilic centers. This compound, with its tertiary α-bromo substituent, presents an interesting case study in this class of compounds, where steric hindrance plays a significant role in its reaction pathways. The interplay between the aldehyde and the tertiary alkyl bromide functionalities allows for selective transformations, providing access to a variety of molecular architectures.

Synthesis of this compound

The synthesis of this compound can be achieved through the α-bromination of 2-methylpropanal (isobutyraldehyde). Several methods have been reported, with the direct bromination using bromine being a common approach.

General Synthesis Pathway

The synthesis typically involves the reaction of 2-methylpropanal with a brominating agent, often in a suitable solvent. The reaction proceeds via an acid-catalyzed enol formation, followed by nucleophilic attack of the enol on the bromine molecule.

An In-depth Technical Guide on the Discovery and Synthesis of Halogenated Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for halogenated carbonyl compounds. It is intended to serve as a valuable resource, offering detailed experimental protocols and comparative data to aid in research and development.

Introduction

Halogenated carbonyls are a class of organic compounds characterized by a carbonyl group with a halogen atom attached to the carbonyl carbon (acyl halides) or to an adjacent carbon atom (α-halo carbonyls). These compounds are highly valuable synthetic intermediates due to their enhanced reactivity, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This guide delves into the key historical milestones and the development of synthetic methods for these important chemical entities.

Discovery and Early History

The history of halogenated carbonyls is intertwined with the foundational discoveries in organic chemistry.

Phosgene (B1210022) (Carbonyl Dichloride): One of the simplest and most notorious halogenated carbonyls, phosgene (COCl₂), was first synthesized in 1812 by the Cornish chemist John Davy.[1][2] He discovered the compound by exposing a mixture of carbon monoxide and chlorine to sunlight, naming it "phosgene" from the Greek words "phos" (light) and "gene" (born).[1][2] Phosgene's industrial importance grew throughout the 19th century, particularly in the dye manufacturing industry.[1][2] However, it gained infamy for its use as a chemical weapon during World War I, where it was responsible for a significant number of fatalities.[1][3][4]

Acyl Halides: The preparation of acetyl bromide was reported as early as 1863 through a reaction involving glacial acetic acid, bromine, and phosphorus.[5] This early method, however, was often complicated by the formation of byproducts.[5] The development of more controlled and general methods for synthesizing acyl halides from carboxylic acids using reagents like phosphorus halides and thionyl chloride marked a significant advancement in organic synthesis.

α-Halogenated Carbonyls: The discovery of methods to introduce a halogen atom at the α-position to a carbonyl group opened up new avenues for carbon-carbon bond formation and other functional group transformations. The Hell-Volhard-Zelinsky reaction, discovered between 1881 and 1887 by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was a landmark achievement in this area.[6][7][8] This reaction allows for the α-halogenation of carboxylic acids.[6][7][8]

Synthesis of Acyl Halides

Acyl halides are among the most reactive derivatives of carboxylic acids and are typically prepared from them.

Acyl Fluorides

The synthesis of acyl fluorides historically relied on halogen exchange reactions. The Swarts reaction , first reported by Frederic Jean Edmond Swarts in 1892, is a classic method for converting acyl chlorides or bromides to acyl fluorides using heavy metal fluorides like AgF or Hg₂F₂.[9][10][11]

Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several reagents have been developed for this purpose.

-

Thionyl Chloride (SOCl₂): This is one of the most common laboratory reagents for preparing acyl chlorides from carboxylic acids.[12][13][14] The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[14]

-

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this conversion.[12][13][14] PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and HCl.[14] PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid (H₃PO₃) as a byproduct.[13]

-

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent than thionyl chloride, often used for sensitive substrates.[12] The reaction is typically catalyzed by dimethylformamide (DMF).[12]

Acyl Bromides and Iodides

The synthesis of acyl bromides and iodides follows similar principles to that of acyl chlorides.

-

Acyl Bromides: Phosphorus tribromide (PBr₃) is the most common reagent for converting carboxylic acids to acyl bromides.[5][13] This reaction is a key initial step in the Hell-Volhard-Zelinsky reaction.[5][15] Thionyl bromide (SOBr₂) can also be used, but it is less stable than its chloride counterpart.[5]

-

Acyl Iodides: Acyl iodides are generally less stable and are often prepared in situ. The Finkelstein reaction, which involves treating an acyl chloride with an iodide salt like sodium iodide (NaI) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile), is a common method for their preparation.[16]

Synthesis of α-Halogenated Carbonyls

The introduction of a halogen atom at the α-position of an aldehyde or ketone is a powerful tool for synthetic chemists.

α-Halogenation of Carboxylic Acids: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids.[6][7][15] The reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr₃).[6][7][15] The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes and undergoes halogenation at the α-position.[15][17] Subsequent hydrolysis yields the α-halo carboxylic acid.[6][15]

α-Halogenation of Ketones and Aldehydes

Ketones and aldehydes can be halogenated at the α-position under acidic or basic conditions.

-

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, ketones and aldehydes undergo tautomerization to their enol forms. The enol then acts as a nucleophile and reacts with a halogen (Cl₂, Br₂, or I₂) to give the α-halo carbonyl compound.

-

Base-Mediated Halogenation: Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. The enolate rapidly reacts with the halogen. This method is often so rapid that it can be difficult to stop at the mono-halogenated product, and polyhalogenation is common, especially with methyl ketones (the haloform reaction).

Modern methods for α-halogenation often employ alternative halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) for improved selectivity and milder reaction conditions.[18]

Quantitative Data Summary

The following tables summarize typical yields and conditions for some of the key synthetic methods discussed.

Table 1: Synthesis of Acyl Halides from Carboxylic Acids

| Reagent | Typical Substrate | Conditions | Typical Yield | Reference |

| SOCl₂ | Aliphatic/Aromatic Carboxylic Acids | Neat or in a solvent (e.g., CH₂Cl₂), reflux | >90% | [14] |

| PCl₅ | Aliphatic/Aromatic Carboxylic Acids | Neat or in an inert solvent, room temp. | >85% | [14] |

| (COCl)₂/DMF | Sensitive Carboxylic Acids | Inert solvent (e.g., CH₂Cl₂), 0°C to rt | >95% | [12] |

| PBr₃ | Aliphatic/Aromatic Carboxylic Acids | Neat or in a solvent (e.g., CCl₄), reflux | >90% | [5] |

Table 2: α-Halogenation of Carbonyl Compounds

| Reaction | Substrate | Reagents | Conditions | Typical Yield | Reference |

| Hell-Volhard-Zelinsky | Carboxylic Acid | Br₂, cat. PBr₃ | Neat, heat | 70-90% | [15] |

| Acid-Catalyzed Bromination | Acetophenone | Br₂, AcOH | Room temperature | 80-90% | [19] |

| Iodination with I₂/CuO | Aryl Ketones | I₂, CuO, MeOH | Reflux | 83-99% | [19] |

Detailed Experimental Protocols

Preparation of Acetyl Bromide using Phosphorus Tribromide

Historical Protocol Reference: Adapted from descriptions of early preparations.[5]

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a condenser, place 1 mole of glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add 0.4 moles of phosphorus tribromide (PBr₃) from the dropping funnel with constant stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently warm the mixture on a water bath for 30 minutes to complete the reaction.

-

The crude acetyl bromide is then purified by fractional distillation. The fraction boiling at 75-77 °C is collected.

Reported Yield: Approximately 82%.[5]

The Hell-Volhard-Zelinsky Bromination of Propanoic Acid

Procedure:

-

To a three-necked flask fitted with a condenser, a dropping funnel, and a mechanical stirrer, add 1 mole of propanoic acid and a catalytic amount of red phosphorus (or 0.05 moles of PBr₃).

-

Heat the mixture to a gentle reflux.

-

Slowly add 1.1 moles of bromine (Br₂) from the dropping funnel. The color of the bromine should discharge as it reacts.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours until the evolution of HBr gas ceases.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the α-bromo propanoic acid.

-

The product can be isolated by extraction with a suitable organic solvent and purified by distillation under reduced pressure.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General pathways for the synthesis of acyl chlorides from carboxylic acids.

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Caption: Experimental workflow for the synthesis of an acyl bromide.

Conclusion

The discovery and development of synthetic routes to halogenated carbonyls have been pivotal in the advancement of organic chemistry. From the early synthesis of phosgene and the establishment of the Hell-Volhard-Zelinsky reaction to the refinement of methods for producing acyl halides, chemists have continually sought more efficient, selective, and safer procedures. The reactivity of these compounds ensures their continued importance as versatile intermediates in academic research and industrial applications, particularly in the synthesis of complex molecules with biological activity. Future developments will likely focus on greener synthetic methodologies, employing catalytic processes and avoiding hazardous reagents.

References

- 1. Phosgene - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Phosgene (CG) 1812 - Bertin Environics [environics.fi]

- 4. Phosgene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. byjus.com [byjus.com]

- 9. Swarts Reaction [unacademy.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. byjus.com [byjus.com]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 16. Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3): Discussion series on bromination/iodination reactions 14 – Chemia [chemia.manac-inc.co.jp]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 19. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Route to 2-Bromo-2-methylpropanal from 2-methylpropanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract